![molecular formula C13H22N2O3S B12635180 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid CAS No. 918824-89-2](/img/structure/B12635180.png)
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is a complex organic compound with a unique structure that includes a cyano group, an indene derivative, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can affect various biological pathways and processes, making the compound useful for studying enzyme activity, receptor binding, and other biochemical phenomena .
Comparación Con Compuestos Similares
Similar Compounds
3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid: Similar structure but lacks the cyano group.
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: Contains a piperazine ring instead of the indene derivative.
Uniqueness
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is unique due to the presence of the cyano group and the indene derivative, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
918824-89-2 |
|---|---|
Fórmula molecular |
C13H22N2O3S |
Peso molecular |
286.39 g/mol |
Nombre IUPAC |
3-[(1-cyano-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H22N2O3S/c14-10-13(15-8-3-9-19(16,17)18)7-6-11-4-1-2-5-12(11)13/h11-12,15H,1-9H2,(H,16,17,18) |
Clave InChI |
TUGAPTLNFUASBF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCC2(C#N)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

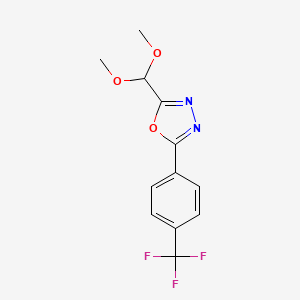
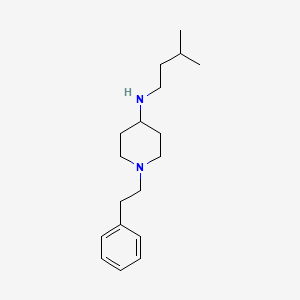
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
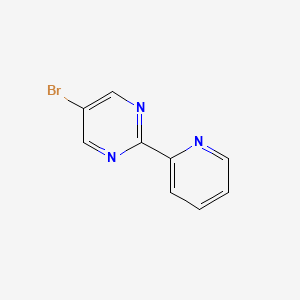
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
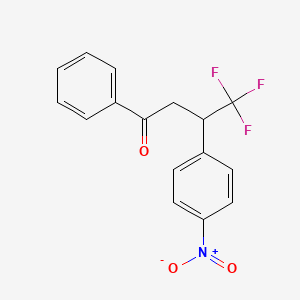
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
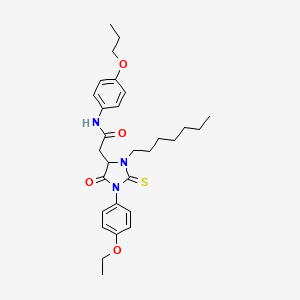
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
